molecular formula C13H18O2S B14838674 2-(Cyclohexyloxy)-4-(methylthio)phenol

2-(Cyclohexyloxy)-4-(methylthio)phenol

Katalognummer: B14838674
Molekulargewicht: 238.35 g/mol
InChI-Schlüssel: XDIRCKUGVSBUMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclohexyloxy)-4-(methylthio)phenol is an organic compound characterized by the presence of a cyclohexyloxy group and a methylthio group attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyloxy)-4-(methylthio)phenol typically involves the reaction of cyclohexanol with 4-methylthiophenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the cyclohexyloxy group on the phenol ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclohexyloxy)-4-(methylthio)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylthio group to a methyl group.

    Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Methyl-substituted phenol.

    Substitution: Nitro or halogen-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Cyclohexyloxy)-4-(methylthio)phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Cyclohexyloxy)-4-(methylthio)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The presence of the cyclohexyloxy and methylthio groups can influence the compound’s binding affinity and specificity, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Cyclohexyloxy)phenol: Lacks the methylthio group, resulting in different chemical and biological properties.

    4-(Methylthio)phenol: Lacks the cyclohexyloxy group, affecting its reactivity and applications.

Uniqueness

2-(Cyclohexyloxy)-4-(methylthio)phenol is unique due to the combination of the cyclohexyloxy and methylthio groups on the phenol ring

Eigenschaften

Molekularformel

C13H18O2S

Molekulargewicht

238.35 g/mol

IUPAC-Name

2-cyclohexyloxy-4-methylsulfanylphenol

InChI

InChI=1S/C13H18O2S/c1-16-11-7-8-12(14)13(9-11)15-10-5-3-2-4-6-10/h7-10,14H,2-6H2,1H3

InChI-Schlüssel

XDIRCKUGVSBUMS-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CC(=C(C=C1)O)OC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.